![molecular formula C12H17N3O2 B1517847 1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea CAS No. 1156147-59-9](/img/structure/B1517847.png)
1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea
Overview
Description
1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea (APOMU) is a synthetic organic compound belonging to the class of ureas. It is a white, odorless, and crystalline solid at room temperature and has a melting point of 120-122 °C. APOMU is used in a variety of scientific research applications, such as as a drug target, biological reagent, and catalyst. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Nature of Urea-Fluoride Interaction
Research on urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, explores their interaction with various anions, highlighting their ability to form stable complexes through hydrogen bonding. These studies indicate potential applications in chemical sensing and molecular recognition, where urea derivatives could act as selective receptors for specific anions or molecules based on hydrogen bonding dynamics (Boiocchi et al., 2004).
Aminothiazole Derivatives Synthesis
Aminothiazole compounds, synthesized from urea derivatives, have shown diverse biological applications. Their synthesis and structural characterization pave the way for their use in pharmaceuticals and agrochemicals, where these compounds could be tailored for specific bioactive roles (Adeel et al., 2017).
Self-Healing Elastomers
Urea derivatives, specifically bis(4-aminophenyl) disulfide, have been utilized as dynamic crosslinkers in the development of self-healing poly(urea–urethane) elastomers. These materials demonstrate significant potential in creating durable and repairable polymers, useful in various industrial applications (Rekondo et al., 2014).
CO2 Conversion in Metal-Organic Frameworks
Incorporating urea groups into metal-organic frameworks (MOFs) enhances their efficiency in catalyzing CO2 conversion. This research opens avenues for the development of advanced materials aimed at carbon capture and conversion, addressing environmental concerns and creating value-added products from CO2 (Wei & Ye, 2019).
Flexible Ureas as Acetylcholinesterase Inhibitors
Flexible urea derivatives have been explored for their antiacetylcholinesterase activity, showing promise in treating conditions related to enzyme malfunction. This research contributes to the development of novel therapeutics for neurodegenerative diseases and conditions associated with acetylcholinesterase inhibition (Vidaluc et al., 1995).
properties
IUPAC Name |
1-(4-aminophenyl)-3-(oxolan-2-ylmethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8,13H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXAKOQQFUMWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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